molecular formula C9H13BrN2O B13309280 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13309280
M. Wt: 245.12 g/mol
InChI Key: KKGCWNRSRKQGQI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 4, and an isopropyloxy (propan-2-yloxy) group at position 4. Pyridine derivatives of this class are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and structural diversity.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-methyl-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-5(2)13-9-8(10)6(3)7(11)4-12-9/h4-5H,11H2,1-3H3

InChI Key

KKGCWNRSRKQGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N)OC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Br (5), OCH(CH₃)₂ (2) C₈H₁₁BrN₂O 231.10 Isopropyloxy at position 2 vs. 6
5-Bromo-6-methylpyridin-3-amine Br (5), CH₃ (6) C₆H₇BrN₂ 201.04 Methyl at 6 vs. 4; lacks isopropyloxy
5-Bromo-6-chloro-2-methylpyridin-3-amine Br (5), Cl (6), CH₃ (2) C₆H₆BrClN₂ 221.48 Chloro at 6; methyl at 2
5-Bromo-2-morpholinopyridin-3-amine Br (5), morpholine (2) C₉H₁₂BrN₃O 258.12 Morpholine group vs. isopropyloxy
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6) C₆H₇BrN₂O 217.04 Methoxy at 6 vs. isopropyloxy

Key Observations

Substituent Position Effects: The target compound’s isopropyloxy group at position 6 introduces steric bulk compared to analogs like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (isopropyloxy at position 2) . Methyl vs. Chloro Substituents: The methyl group at position 4 in the target compound contrasts with chloro or methyl groups at positions 2 or 6 in analogs (e.g., 5-Bromo-6-chloro-2-methylpyridin-3-amine) . Chloro groups typically increase molecular polarity and may reduce solubility in nonpolar solvents.

Functional Group Impact: Isopropyloxy vs. Morpholine vs. Alkoxy Groups: Compounds like 5-Bromo-2-morpholinopyridin-3-amine exhibit distinct electronic profiles due to morpholine’s cyclic amine-ether structure, which may influence binding affinity in medicinal chemistry applications.

Molecular Weight and Physicochemical Properties :

  • The target compound’s molecular formula (C₉H₁₃BrN₂O, inferred) suggests a higher molecular weight (~257.11 g/mol) compared to simpler analogs (e.g., 201.04 g/mol for 5-Bromo-6-methylpyridin-3-amine) . Increased molecular weight may correlate with higher melting points or crystallinity.

Biological Activity

5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic uses, drawing from diverse scientific sources.

The molecular formula of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is C11H14BrN2OC_{11}H_{14}BrN_2O with a molecular weight of approximately 272.15 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 4-position, and an isopropoxy group at the 6-position of the pyridine ring. Its structure allows for various interactions with biological targets.

Synthesis

The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves:

  • Preparation of 5-bromo-4-methylpyridin-3-amine : This can be achieved through bromination and subsequent amination reactions.
  • Introduction of the isopropoxy group : This step often utilizes alkylation techniques involving isopropanol and a suitable base to facilitate substitution on the pyridine nitrogen.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including fungi and bacteria, by disrupting cellular processes such as cell wall synthesis and mitochondrial function .

Anticancer Properties

Recent investigations into related pyridine derivatives suggest potential anticancer activity. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

The proposed mechanisms through which 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine exerts its biological effects include:

  • Inhibition of Mitochondrial Function : The compound may act as an inhibitor of mitochondrial complex I, leading to decreased ATP production in fungal cells, thus exhibiting antifungal activity.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by affecting key regulatory proteins involved in cell proliferation.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of fungal growth in vitro
AnticancerInduced apoptosis in breast cancer cell lines
AntioxidantReduced oxidative stress markers in treated cells

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